2,5-Dihydroxy-3-methyl-L-tyrosine
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Overview
Description
2,5-Dihydroxy-3-methyl-L-tyrosine is an amino acid derivative with significant biochemical and pharmacological properties. This compound is structurally related to tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The presence of additional hydroxyl groups and a methyl group in its structure imparts unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3-methyl-L-tyrosine typically involves multi-step organic reactions. One common method includes the hydroxylation of 3-methyl-L-tyrosine using specific oxidizing agents under controlled conditions. The reaction may involve catalysts such as copper-containing enzymes or chemical oxidants like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes, including microbial fermentation. Genetically engineered microorganisms can be employed to produce the compound in large quantities by optimizing fermentation conditions and nutrient supply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative under specific conditions.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, copper-containing enzymes.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
2,5-Dihydroxy-3-methyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for tyrosinase, leading to the production of melanin and other metabolites. The compound’s hydroxyl groups play a crucial role in its binding affinity and reactivity with molecular targets.
Comparison with Similar Compounds
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3-Hydroxy-5-methyl-L-tyrosine: Another hydroxylated derivative of tyrosine.
Uniqueness: 2,5-Dihydroxy-3-methyl-L-tyrosine is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct chemical and biological properties compared to other tyrosine derivatives.
Properties
CAS No. |
61201-50-1 |
---|---|
Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4,5-trihydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO5/c1-4-8(13)5(2-6(11)10(15)16)3-7(12)9(4)14/h3,6,12-14H,2,11H2,1H3,(H,15,16)/t6-/m0/s1 |
InChI Key |
OZRWNMVFPSDQPL-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(C(=CC(=C1O)O)C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC1=C(C(=CC(=C1O)O)CC(C(=O)O)N)O |
Origin of Product |
United States |
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